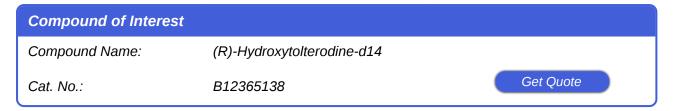


Technical Guide: (R)-Hydroxytolterodine-d14 Certificate of Analysis and Bioanalytical Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristics and analytical applications of **(R)-Hydroxytolterodine-d14**. The information is presented to support its use as an internal standard in pharmacokinetic and bioequivalence studies of tolterodine and its metabolites.

Certificate of Analysis (Representative)

This section provides typical data found in a Certificate of Analysis for **(R)-Hydroxytolterodine-d14**. The exact values may vary between batches and suppliers.

Product Information



Parameter	Specification
Product Name	(R)-Hydroxytolterodine-d14
Synonyms	(R)-5-Hydroxymethyl Tolterodine-d14, PNU- 200577-d14
CAS Number	1191280-58-6
Unlabeled CAS	207679-81-0
Molecular Formula	C22H17D14NO2
Molecular Weight	355.57 g/mol
Appearance	White to Off-White Solid
Storage	-20°C, Hygroscopic

Quality Control Data

Test	Method	Specification	Result
Chemical Purity	HPLC-UV	≥ 98.0%	99.5%
Isotopic Purity	Mass Spectrometry	≥ 98%	99.2% Deuterated
Proton NMR	¹ H-NMR	Conforms to Structure	Conforms
Mass Spectrum	ESI-MS	Conforms to Structure	Conforms
Solubility	-	Soluble in Methanol, DMSO	Conforms

Experimental Protocols

(R)-Hydroxytolterodine-d14 is an ideal internal standard for the quantification of (R)-Hydroxytolterodine and its parent drug, tolterodine, in biological matrices due to its similar physicochemical properties.[1] Below are detailed protocols for its application in bioanalytical methods.

Sample Preparation: Liquid-Liquid Extraction



This protocol is suitable for the extraction of tolterodine and its metabolites from plasma samples.[2][3]

- Sample Aliquoting: Pipette 100 μL of plasma into a microcentrifuge tube.
- Internal Standard Spiking: Add 25 μL of a working solution of (R)-Hydroxytolterodine-d14
 (and other relevant internal standards, such as Tolterodine-d6) in a 50:50 acetonitrile:water mixture.[2]
- Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity.
- Extraction Solvent Addition: Add 2.0 mL of methyl-t-butyl ether to the sample.
- Extraction: Vortex the mixture for 10 minutes to facilitate the transfer of analytes into the organic layer.
- Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
- Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 200 μL of the mobile phase (e.g., 10 mM ammonium acetate in 20:80 (v/v) acetonitrile:water).[3]
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical liquid chromatography and mass spectrometry conditions for the simultaneous quantification of tolterodine and (R)-Hydroxytolterodine using **(R)**-**Hydroxytolterodine-d14** as an internal standard.[4][5]

Chromatographic Conditions:



Parameter	Value
LC System	Agilent 1200 Series or equivalent
Column	Ascentis Express RP amide (50 mm \times 4.6 mm, 2.7 μ m)[4][5]
Mobile Phase	10 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[4][5]
Flow Rate	0.5 mL/min[4][5]
Column Temperature	20°C[4]
Injection Volume	10 μL
Run Time	2 minutes

Mass Spectrometric Conditions:

Parameter	Value	
Mass Spectrometer	Applied Biosystems API 4000 or equivalent	
Ionization Mode	Electrospray Ionization (ESI), Positive[4][5]	
MRM Transitions	See table below	
Nebulizer Gas	Optimized for best spray shape[4][5]	
Heater Gas	Optimized for best spray shape[4][5]	

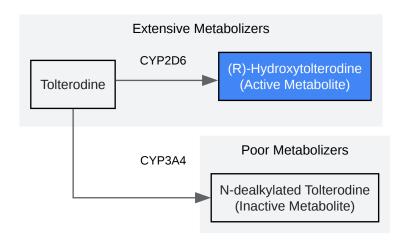
Multiple Reaction Monitoring (MRM) Transitions:[4][5]



Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Tolterodine	326.1	147.1
(R)-Hydroxytolterodine	342.2	223.1
(R)-Hydroxytolterodine-d14 (IS)	356.2	223.1
Tolterodine-d6 (IS)	332.3	153.1

Visualizations

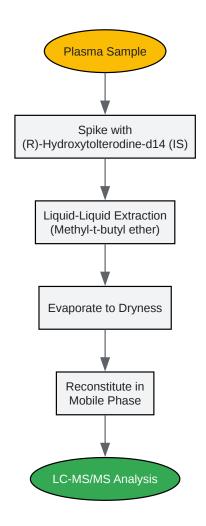
The following diagrams illustrate key pathways and workflows relevant to the use of **(R)-Hydroxytolterodine-d14**.



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Metabolic Pathway of Tolterodine.





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Bioanalytical Sample Preparation Workflow.

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